(1,3-Dioxolan-2-yl)-acetic acid propyl ester
Overview
Description
(1,3-Dioxolan-2-yl)-acetic acid propyl ester, also known as propylene carbonate or PC, is a colorless, odorless, and highly polar organic compound. It is widely used in various industries, including cosmetics, pharmaceuticals, and electronics, due to its excellent solubility, high boiling point, and low toxicity.
Scientific Research Applications
Organic Synthesis
This compound could be used as a building block in organic synthesis . For instance, it could be used in the protodeboronation of pinacol boronic esters . Protodeboronation is a process that involves the removal of a boron atom from an organic compound .
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a widely-used method for forming carbon-carbon bonds . This compound could potentially be used as a boron reagent in these reactions .
Synthesis of Complex Molecules
This compound could be used in the synthesis of complex molecules, such as pharmaceuticals or natural products. For example, it could be used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Development of New Synthetic Methods
This compound could be used in the development of new synthetic methods. For instance, it could be used in the development of new methods for the protodeboronation of alkyl boronic esters .
Catalyst Development
This compound could potentially be used in the development of new catalysts. For example, it could be used in the development of catalysts for the protodeboronation of pinacol boronic esters .
Future Directions
properties
IUPAC Name |
propyl 2-(1,3-dioxolan-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-2-3-10-7(9)6-8-11-4-5-12-8/h8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLPAYLWKZUVDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CC1OCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3-Dioxolan-2-yl)-acetic acid propyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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